3-Boc-aminomethylpyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEJVMZWPIUWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401225 | |

| Record name | 3-Boc-aminomethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149366-79-0 | |

| Record name | 3-Boc-aminomethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(pyrrolidin-3-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Boc-aminomethylpyrrolidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Boc-aminomethylpyrrolidine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to its unique structural features, which are valuable for the synthesis of novel therapeutics. This document includes tabulated physicochemical data, a detailed representative synthesis protocol, and spectroscopic analysis to support researchers in its application.

Chemical Structure and Properties

This compound, also known as tert-butyl (pyrrolidin-3-ylmethyl)carbamate, is a chiral molecule existing as a racemic mixture or as individual (R) and (S) enantiomers. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aminomethyl side chain allows for selective functionalization of the pyrrolidine ring nitrogen.

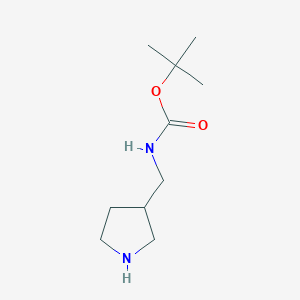

Caption: Chemical structure of this compound.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its enantiomeric forms. Data has been compiled from various sources and may exhibit some variation.

Table 1: General Properties

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3][4] |

| Molecular Weight | 200.28 g/mol | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1][2] |

| Storage Temperature | 2-8°C | [1][2][3][4] |

Table 2: Isomer-Specific Properties

| Isomer | CAS Number | Melting Point (°C) | Boiling Point (°C) | Optical Rotation |

| Racemic | 149366-79-0 | Not widely reported | 303.9 ± 15.0 (Predicted) | Not applicable |

| (R)-enantiomer | 173340-25-5 | Not widely reported | Not widely reported | Not widely reported |

| (S)-enantiomer | 173340-26-4 | Not widely reported | Not widely reported | Not widely reported |

| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | 50 | 286.4 ± 29.0 | [α]/D +21.5±1.5°, c = 1 in ethanol |

| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 50 | 286.4 ± 29.0 | [α]/D -21.5±2.0°, c = 1 in ethanol[5] |

Experimental Protocols

Representative Synthesis of this compound

The following is a representative two-step procedure for the synthesis of this compound, starting from 3-pyrrolidinemethanol. This protocol is adapted from general procedures for the synthesis of Boc-protected amines.

Caption: Representative synthetic workflow for this compound.

Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine

A multi-step reaction sequence is typically employed, starting from a suitable precursor like 3-pyrrolidinecarboxylic acid or 3-pyrrolidinemethanol. A common route involves the conversion of the carboxylic acid or alcohol to a suitable leaving group (e.g., a tosylate or mesylate), followed by displacement with an azide and subsequent reduction to the primary amine.

Step 2: Boc Protection of 3-(Aminomethyl)pyrrolidine

-

Materials:

-

3-(Aminomethyl)pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane.

-

Add triethylamine (1.1 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification

The crude this compound can be purified by flash column chromatography on silica gel.[1]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) is a common starting point. The polarity can be adjusted based on TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto the prepared silica gel column.

-

Elute the column with the chosen solvent system.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Spectroscopic Data

The following provides an overview of the expected spectroscopic data for this compound. The data for the isomeric compound tert-butyl N-(pyrrolidin-3-yl)carbamate from PubChem is used as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc group) | ~1.45 | s | 9H |

| -CH₂- (pyrrolidine ring) | 1.5-2.2 | m | 4H |

| -CH- (pyrrolidine ring) | 2.8-3.0 | m | 1H |

| -CH₂-N (pyrrolidine ring) | 3.0-3.4 | m | 4H |

| -NH- (carbamate) | ~4.8 | br s | 1H |

¹³C NMR (Carbon NMR):

| Assignment | Chemical Shift (δ, ppm) |

| -C(C H₃)₃ (Boc group) | ~28.5 |

| -C H₂- (pyrrolidine ring) | ~30-35 |

| -C H- (pyrrolidine ring) | ~40-45 |

| -C H₂-N (pyrrolidine ring) | ~45-55 |

| -C (CH₃)₃ (Boc group) | ~79.5 |

| -C =O (carbamate) | ~156.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (carbamate) | Stretching | 3300-3500 |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (carbamate) | Stretching | 1680-1710 |

| N-H (carbamate) | Bending | 1510-1550 |

| C-O (carbamate) | Stretching | 1250-1300 |

| C-N (amine) | Stretching | 1000-1250 |

Mass Spectrometry (MS)

The mass spectrum of this compound under electrospray ionization (ESI) is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

[M+H]⁺: m/z ≈ 201.16

Common fragmentation patterns would involve the loss of the Boc group or components of the pyrrolidine ring.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1][4] Its bifunctional nature, with a protected primary amine and a secondary amine within the pyrrolidine ring, allows for sequential and site-selective modifications. This makes it a key component in the construction of complex molecular scaffolds.

Key application areas include:

-

Pharmaceutical Drug Discovery: As a building block for the synthesis of novel small molecules targeting various diseases. The pyrrolidine motif is a common feature in many approved drugs.

-

Peptide and Peptidomimetic Chemistry: The chiral nature of the enantiomerically pure forms is crucial for the synthesis of modified peptides with enhanced stability and biological activity.

-

Agrochemical Development: Used in the synthesis of new pesticides and herbicides.

-

Materials Science: Incorporated into polymers and other materials to modify their properties.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

This technical guide provides a foundational understanding of the chemical properties, structure, and handling of this compound. For specific applications, further research and optimization of experimental procedures may be necessary.

References

An In-depth Technical Guide to the Synthesis of (R)-3-Boc-aminomethylpyrrolidine

Introduction

(R)-3-Boc-aminomethylpyrrolidine, with the IUPAC name tert-butyl ((R)-pyrrolidin-3-ylmethyl)carbamate, is a chiral building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold and the protected primary amine functionality make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a detailed overview of the primary synthetic pathways to (R)-3-Boc-aminomethylpyrrolidine, complete with experimental protocols, quantitative data, and process diagrams to aid researchers and drug development professionals in its effective synthesis.

Synthesis Pathways

The synthesis of (R)-3-Boc-aminomethylpyrrolidine can be achieved through several distinct routes, primarily starting from chiral precursors to ensure the desired stereochemistry. The most common and efficient pathway involves the reduction of a nitrile intermediate.

Pathway 1: From (R)-N-Boc-3-hydroxypyrrolidine

This pathway is one of the most frequently employed due to the commercial availability of the starting material, (R)-N-Boc-3-hydroxypyrrolidine. The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source, and subsequent reduction of the nitrile to the primary amine, which is then protected with a Boc group.

Logical Workflow for Pathway 1

Caption: Synthesis of (R)-3-Boc-aminomethylpyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.

Experimental Protocols for Pathway 1

Step 1: Synthesis of (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine

-

Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.

Step 2: Synthesis of (R)-N-Boc-3-cyanopyrrolidine

-

Dissolve the crude (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature between 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (R)-N-Boc-3-cyanopyrrolidine.

Step 3: Synthesis of tert-butyl (R)-(pyrrolidin-3-ylmethyl)carbamate

This step involves the reduction of the nitrile and in-situ Boc protection of the resulting primary amine. A nickel boride catalyzed reduction is an effective method.[1][2]

-

In a round-bottom flask, dissolve (R)-N-Boc-3-cyanopyrrolidine (1 equivalent) and di-tert-butyl dicarbonate ((Boc)2O, 2 equivalents) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add nickel(II) chloride hexahydrate (0.1 equivalents) to the mixture.

-

Slowly and portion-wise, add sodium borohydride (7 equivalents) over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 15 hours.

-

Quench the reaction by carefully adding water.

-

Filter the mixture through a pad of Celite to remove the nickel boride.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting product is likely N-Boc protected on both the ring nitrogen and the exocyclic amine. A selective deprotection of the more labile ring N-Boc group is then required.

-

Dissolve the di-Boc protected compound in a suitable solvent like dichloromethane or methanol.

-

Add a controlled amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

-

Monitor the reaction carefully to achieve selective deprotection of the pyrrolidine nitrogen.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.

-

Purify by column chromatography to yield (R)-3-Boc-aminomethylpyrrolidine.

Quantitative Data for Pathway 1

| Step | Product | Starting Material | Reagents | Yield | Purity/ee | Reference |

| 1 | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | MsCl, TEA, DCM | Quantitative | Crude | Generic |

| 2 | (R)-N-Boc-3-cyanopyrrolidine | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | NaCN, DMF | ~70-85% | >95% | Generic |

| 3 | (R)-3-Boc-aminomethylpyrrolidine | (R)-N-Boc-3-cyanopyrrolidine | NiCl2·6H2O, NaBH4, (Boc)2O | Moderate | >97% | [1][2] |

Pathway 2: From L-Aspartic Acid

Another stereospecific route utilizes the chiral pool starting from L-aspartic acid. This pathway involves the formation of a cyclic intermediate, which is then elaborated to the target molecule.

Logical Workflow for Pathway 2

Caption: General synthetic scheme starting from L-aspartic acid.

Detailed experimental protocols for this pathway are less commonly reported and can involve multiple steps with varying yields.

Summary of Quantitative Data

The following table summarizes the typical yields and purity for the key synthesis of (R)-3-Boc-aminomethylpyrrolidine via the nitrile reduction pathway.

| Starting Material | Key Intermediate | Final Product | Overall Yield | Enantiomeric Excess (ee) |

| (R)-N-Boc-3-hydroxypyrrolidine | (R)-N-Boc-3-cyanopyrrolidine | (R)-3-Boc-aminomethylpyrrolidine | 40-60% | >98% |

Conclusion

The synthesis of (R)-3-Boc-aminomethylpyrrolidine is most reliably achieved through a multi-step sequence starting from the readily available chiral precursor (R)-N-Boc-3-hydroxypyrrolidine. The key transformations involve mesylation, cyanation, and a nickel-boride catalyzed reductive Boc-amination, followed by selective deprotection. Careful control of reaction conditions at each stage is crucial for achieving high yields and maintaining the enantiomeric purity of the final product. This guide provides a comprehensive framework for researchers and professionals in the field to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

Spectroscopic and Analytical Profile of (S)-3-Boc-aminomethylpyrrolidine: A Technical Guide

Introduction

(S)-3-Boc-aminomethylpyrrolidine is a chiral building block widely utilized in medicinal chemistry and organic synthesis. Its pyrrolidine scaffold and the Boc-protected amine functionality make it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical agents and other bioactive compounds.[1] Accurate characterization of this compound is critical to ensure its identity, purity, and structural integrity for subsequent applications. This technical guide provides a comprehensive overview of the spectroscopic data for (S)-3-Boc-aminomethylpyrrolidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Chemical Properties

| Identifier | Value |

| IUPAC Name | tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate |

| Synonyms | (S)-3-(Boc-aminomethyl)pyrrolidine, (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate |

| CAS Number | 199175-10-5[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂[1] |

| Molecular Weight | 200.28 g/mol [1][2] |

| Appearance | Yellow oil[1] |

Spectroscopic Data

The following sections present the expected spectroscopic data for (S)-3-Boc-aminomethylpyrrolidine. While a complete set of experimentally-derived raw data from a single source is not publicly available, the provided data is based on typical values for the constituent functional groups and analysis of structurally similar compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of (S)-3-Boc-aminomethylpyrrolidine.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of (S)-3-Boc-aminomethylpyrrolidine is characterized by the presence of the tert-butyl group of the Boc protector, the protons of the pyrrolidine ring, and the aminomethyl side chain.

| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |

| H on Boc group (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| Pyrrolidine ring protons (-CH₂-) | 1.50 - 2.10 | Multiplet | 2H |

| Pyrrolidine ring proton (-CH-) | 2.20 - 2.50 | Multiplet | 1H |

| Aminomethyl protons (-CH₂-NHBoc) | 2.90 - 3.20 | Multiplet | 2H |

| Pyrrolidine ring protons (-CH₂-N-) | 2.70 - 3.40 | Multiplet | 4H |

| Amine proton (-NH-) | 4.80 - 5.20 | Broad Singlet | 1H |

| Pyrrolidine amine proton (-NH-) | 1.50 - 2.50 | Broad Singlet | 1H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm and can vary depending on the solvent and concentration.[5]

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Expected Chemical Shift (δ) ppm |

| Pyrrolidine ring carbon (-CH₂-) | ~ 25 - 35 |

| Boc group methyl carbons (-C(C H₃)₃) | ~ 28.5 |

| Pyrrolidine ring carbon (-CH-) | ~ 35 - 45 |

| Aminomethyl carbon (-C H₂-NHBoc) | ~ 45 - 55 |

| Pyrrolidine ring carbons (-CH₂-N-) | ~ 45 - 55 |

| Boc group quaternary carbon (-C (CH₃)₃) | ~ 79.0 |

| Boc group carbonyl carbon (-C=O) | ~ 155.0 |

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm and can vary based on the solvent used.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 2980 | Strong |

| C=O Stretch (Boc carbamate) | 1680 - 1710 | Strong |

| N-H Bend (amine) | 1500 - 1600 | Medium |

| C-N Stretch (amine) | 1000 - 1250 | Medium |

Note: The C=O stretch of the Boc carbamate is a particularly strong and characteristic absorption.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrometry Data

For (S)-3-Boc-aminomethylpyrrolidine (Molecular Weight: 200.28 g/mol ), the following fragments are expected in an electrospray ionization (ESI) mass spectrum in positive ion mode.

| m/z | Assignment |

| 201.16 | [M+H]⁺ (protonated molecular ion) |

| 145.10 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 101.11 | [M-Boc+H]⁺ (loss of the entire Boc group) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Fragmentation patterns can vary depending on the ionization technique and the instrument parameters used.[10][11][12][13]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (S)-3-Boc-aminomethylpyrrolidine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or the corresponding frequency for the available ¹H spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 (or more for dilute samples).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

As (S)-3-Boc-aminomethylpyrrolidine is a liquid or low-melting solid, the ATR technique is ideal.

-

Place a small drop of the sample directly onto the ATR crystal. If it is a solid, place a small amount on the crystal and apply pressure with the ATR press to ensure good contact.

-

-

Instrument Parameters (FT-IR):

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of (S)-3-Boc-aminomethylpyrrolidine (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be compatible with the mass spectrometer's mobile phase.

-

-

Instrument Parameters (LC-MS or Direct Infusion):

-

Ionization Source: Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mode: Positive ion mode is typically used for amines.

-

Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas Flow and Temperature: Optimize for a stable spray and efficient desolvation.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses, such as the loss of isobutylene, the entire Boc group, and the presence of the tert-butyl cation.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of (S)-3-Boc-aminomethylpyrrolidine.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-3-N-Boc-aminomethyl pyrrolidine | C10H20N2O2 | CID 1519426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

A Technical Guide to 3-Boc-aminomethylpyrrolidine: Isomers, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Boc-aminomethylpyrrolidine, a versatile chiral building block crucial in medicinal chemistry and organic synthesis. Due to the positional ambiguity of the substituents, the name "this compound" can refer to several distinct isomers, each with unique identifiers and potential applications. This document clarifies these isomeric forms, details their physicochemical properties, provides representative experimental protocols for their synthesis and use, and outlines their primary applications in drug discovery and peptide science.

Isomeric Forms and Physicochemical Properties

The term "this compound" most commonly refers to a pyrrolidine ring substituted at the 3-position with an aminomethyl group, where a tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms. The key distinction lies in which nitrogen—the pyrrolidine ring nitrogen (position 1) or the exocyclic aminomethyl nitrogen—is protected. Both chiral and racemic forms are commercially available and used in synthesis.

The molecular formula for these isomers is C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 g/mol .[1][2][3]

Table 1: Key Isomers of this compound

| Isomer Name | Structure | CAS Number | Key Properties |

| (S)-1-Boc-3-(aminomethyl)pyrrolidine | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | 199175-10-5 | Appearance: Yellow oilPurity: ≥99% (HPLC)Storage: 2-8°C[1] |

| (R)-1-Boc-3-(aminomethyl)pyrrolidine | tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | 270912-72-6 | Appearance: SolidMelting Point: 206-210 °CStorage: 2-8°C |

| (Rac)-1-Boc-3-(aminomethyl)pyrrolidine | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 270912-72-6 | Appearance: SolidPurity: ≥97%Storage: 2-8°C[2] |

| (R)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | (R)-3-(Boc-aminomethyl)pyrrolidine | 173340-25-5 | Appearance: White solidPurity: 97%Storage: 0-8°C[4] |

| (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate | (S)-3-(Boc-aminomethyl)pyrrolidine | 149366-79-0 | Boiling Point: 303.9±15.0 °C (Predicted)Storage: 2-8°C (protect from light)[3] |

Note: The racemic form of 1-Boc-3-(aminomethyl)pyrrolidine shares a CAS number with the (R)-enantiomer in some databases, highlighting the importance of specifying the desired stereochemistry when sourcing.

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(aminomethyl)pyrrolidine isomers typically starts from chiral precursors like (R)- or (S)-3-pyrrolidinol or N-Boc-proline. The following are generalized protocols based on common synthetic transformations.

Protocol 2.1: Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine

This multi-step synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide, and subsequent reduction.

Step 1: Mesylation of the Hydroxyl Group

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 1.5 eq) to the solution.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C and monitor its completion using Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up by washing with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Azide Substitution

-

Dissolve the crude mesylate from the previous step in dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 2.0-3.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC). This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the C3 position.

-

After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers and concentrate under reduced pressure to yield the crude azide.

Step 3: Reduction of the Azide to the Amine

-

Dissolve the crude azide in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) until the reaction is complete.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-Boc-3-(aminomethyl)pyrrolidine (note the inversion of stereochemistry from the starting (S)-alcohol).

-

Purify the crude product by column chromatography on silica gel.

Protocol 2.2: Boc Deprotection

The Boc group is reliably removed under acidic conditions to yield the free diamine, which can then be used in subsequent reactions.

Method A: Trifluoroacetic Acid (TFA)

-

Dissolve the Boc-protected pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (5-10 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an extractive work-up to yield the free amine.

Method B: Hydrochloric Acid (HCl) in Dioxane

-

To the Boc-protected pyrrolidine, add a solution of 4M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-4 hours.

-

The product, the dihydrochloride salt, often precipitates from the solution.

-

The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the resulting solid triturated with ether.

Applications in Research and Development

This compound and its isomers are not typically biologically active themselves but serve as indispensable chiral building blocks for the synthesis of more complex molecules.

Drug Discovery

The pyrrolidine ring is a common scaffold in many FDA-approved drugs. Incorporating this motif can enhance aqueous solubility and introduce a three-dimensional character to a molecule, which is often desirable for improving binding affinity and selectivity to biological targets. The chiral nature of these building blocks is particularly crucial for creating enantiomerically pure compounds, which is a regulatory and efficacy requirement for many modern pharmaceuticals. These intermediates are frequently used in the synthesis of compounds targeting neurological disorders and other therapeutic areas.

Peptide Synthesis

In peptide chemistry, these building blocks can be incorporated into peptide chains to introduce conformational constraints. The rigid pyrrolidine ring can mimic proline and induce specific turns (e.g., β-turns) in a peptide's secondary structure, which can be critical for receptor binding. After deprotection, the two amine functionalities can serve as linkers for peptide cyclization, a strategy often employed to enhance peptide stability, bioavailability, and activity.

Protocol 3.2.1: Incorporation into Solid-Phase Peptide Synthesis (SPPS) This protocol outlines the general steps for using 1-Boc-3-(aminomethyl)pyrrolidine as a linker or scaffold in Fmoc-based SPPS.

-

Resin Loading: Couple the carboxylic acid of the C-terminal amino acid of your desired peptide to the primary exocyclic amine of 1-Boc-3-(aminomethyl)pyrrolidine in solution. Then, attach this construct to a suitable resin (e.g., 2-chlorotrityl chloride resin) via the pyrrolidine ring nitrogen.

-

Fmoc-SPPS: Perform standard Fmoc-based solid-phase peptide synthesis to elongate the peptide chain from the N-terminus of the first amino acid.

-

Boc Deprotection: Once the desired peptide sequence is assembled, selectively remove the Boc group from the pyrrolidine nitrogen using the acidic conditions described in Protocol 2.2 (these conditions are orthogonal to the base-labile Fmoc protecting groups).

-

Further Modification: The newly deprotected secondary amine on the pyrrolidine ring can be used for further derivatization, such as cyclization by forming a bond with the N-terminal amine or a side-chain functional group.

-

Cleavage and Deprotection: Cleave the final peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers).

This versatile building block offers chemists a reliable tool to introduce specific structural features, enabling the synthesis of novel and complex molecules for a wide range of applications in science and medicine.

References

An In-depth Technical Guide to the Synthesis of Chiral 3-Boc-aminomethylpyrrolidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Chiral 3-Boc-aminomethylpyrrolidine is a critical building block in medicinal chemistry, prized for its role in the synthesis of a wide array of pharmaceutical compounds. The pyrrolidine scaffold is a prevalent motif in numerous natural products and FDA-approved drugs. The stereochemistry at the C3 position is often crucial for the biological activity of the final drug molecule, making the enantioselective synthesis of these building blocks a key focus in drug discovery and development. This guide provides a detailed overview of various synthetic strategies to access both (R)- and (S)-enantiomers of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.

Synthesis of (R)-3-Boc-aminomethylpyrrolidine

From (R)-3-Hydroxypyrrolidine via Mitsunobu Reaction and Azide Reduction

A common and effective method for the synthesis of (R)-3-Boc-aminomethylpyrrolidine involves the conversion of the readily available (R)-3-hydroxypyrrolidine. This strategy leverages a Mitsunobu reaction to introduce a nitrogen functionality with inversion of configuration, followed by reduction.

Experimental Protocol:

Step 1: N-Boc Protection of (R)-3-Hydroxypyrrolidine To a solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), triethylamine (1.2 eq) is added at 0 °C. A solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is then added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and the product is extracted with DCM. The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

Step 2: Mesylation of (R)-1-Boc-3-hydroxypyrrolidine (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in DCM and cooled to 0 °C. Triethylamine (1.5 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is stirred at 0 °C for 1 hour. The mixture is then washed with cold water, 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the mesylate.

Step 3: Azide Substitution The crude mesylate (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 3.0 eq) is added. The mixture is heated to 80-90 °C and stirred for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated to yield (S)-3-azido-1-Boc-pyrrolidine.

Step 4: Reduction of the Azide The azido compound (1.0 eq) is dissolved in methanol or ethanol, and Palladium on carbon (10% Pd/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to afford (S)-3-amino-1-Boc-pyrrolidine.

Chemo-enzymatic Synthesis from N-Boc-3-pyrrolidinone

This innovative one-pot method combines photochemical oxyfunctionalization with a stereoselective enzymatic transamination to produce chiral N-Boc-3-aminopyrrolidine with high enantiomeric excess.[1]

Experimental Protocol:

Step 1: Photochemical Oxyfunctionalization and in situ N-Boc Protection Pyrrolidine is regioselectively oxidized at the 3-position to 3-pyrrolidinone using a decatungstate photocatalyst under UV irradiation. The resulting 3-pyrrolidinone is then protected in situ with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-pyrrolidinone.[1]

Step 2: Biocatalytic Transamination The crude N-Boc-3-pyrrolidinone is diluted with HEPES buffer (50 mM, pH 8). An amine transaminase (ATA) and a suitable amine donor (e.g., isopropylamine) are added. The reaction is incubated at a controlled temperature until completion, yielding (R)- or (S)-N-Boc-3-aminopyrrolidine with high conversion and excellent enantiomeric excess, depending on the specific enzyme used.[1]

Synthesis of (S)-3-Boc-aminomethylpyrrolidine

From L-Glutamic Acid

L-glutamic acid, a readily available and inexpensive chiral starting material, can be converted to (S)-3-Boc-aminomethylpyrrolidine through a multi-step sequence.

Experimental Protocol:

Step 1: Diesterification of L-Glutamic Acid L-glutamic acid is dissolved in methanol, and thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After cooling, the solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.

Step 2: N-Boc Protection The dimethyl L-glutamate hydrochloride (1.0 eq) is dissolved in a suitable solvent like DCM, and triethylamine (2.2 eq) is added, followed by di-tert-butyl dicarbonate (1.1 eq). The reaction is stirred at room temperature until completion. The product, N-Boc-dimethyl L-glutamate, is isolated after an aqueous workup.

Step 3: Reduction of the Diester To a solution of N-Boc-dimethyl L-glutamate (1.0 eq) in a solvent such as THF or ethanol, a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) is added portion-wise at 0 °C. The reaction is stirred until the reduction is complete. The resulting diol is isolated after quenching the reaction and performing an aqueous workup.

Step 4: Cyclization to the Pyrrolidine Ring The diol is converted to a ditosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting ditosylate is then cyclized by reaction with a suitable amine, such as benzylamine, to form the N-benzylpyrrolidine derivative.

Step 5: Deprotection and Boc Protection of the Exocyclic Amine The N-benzyl group is removed by catalytic hydrogenation (Pd/C, H₂). The resulting 3-aminomethylpyrrolidine is then selectively protected at the exocyclic amine with Boc₂O to yield (S)-3-(Boc-aminomethyl)pyrrolidine.

From (S)-1-Boc-pyrrolidine-3-carboxylic acid

This approach involves the conversion of a carboxylic acid functionality to an aminomethyl group.

Experimental Protocol:

Step 1: Amide Formation (S)-1-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) is coupled with ammonia using a standard peptide coupling reagent such as EDC/HOBt or by forming a mixed anhydride. This reaction yields (S)-1-Boc-pyrrolidine-3-carboxamide.

Step 2: Reduction of the Amide The carboxamide (1.0 eq) is reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. The reaction is typically performed at reflux. After quenching and workup, (S)-3-(aminomethyl)-1-Boc-pyrrolidine is obtained.

Quantitative Data Summary

| Synthetic Route | Starting Material | Target Enantiomer | Reported Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Mitsunobu Reaction & Azide Reduction | (R)-3-Hydroxypyrrolidine | (R) | ~60-70 (overall) | >98 | General |

| Chemo-enzymatic Synthesis | Pyrrolidine | (R) or (S) | up to 90 | >99 | [1] |

| From L-Glutamic Acid | L-Glutamic Acid | (S) | ~30-40 (overall) | >98 | General |

| From (S)-1-Boc-pyrrolidine-3-carboxylic acid | (S)-1-Boc-pyrrolidine-3-carboxylic acid | (S) | ~50-60 (overall) | >98 | General |

Visualizing the Synthetic Pathways

Caption: Synthesis of (R)-3-Boc-aminomethylpyrrolidine.

Caption: Synthesis of (S)-3-Boc-aminomethylpyrrolidine.

Caption: Chemo-enzymatic synthesis workflow.

References

Stereoselective Synthesis of N-Boc-3-aminopyrrolidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-Boc-3-aminopyrrolidine scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous biologically active compounds, including antibacterial, antiproliferative, and immunomodulatory agents. Its chirality is often crucial for therapeutic efficacy, making stereoselective synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of the principal strategies for the stereoselective synthesis of N-Boc-3-aminopyrrolidines, presenting quantitative data, detailed experimental protocols, and visual representations of key synthetic pathways.

Core Synthetic Strategies

The synthesis of enantiomerically pure N-Boc-3-aminopyrrolidines can be broadly categorized into several key approaches: enzymatic methods, chiral pool synthesis, asymmetric hydrogenation, and diastereoselective strategies. Each of these methods offers distinct advantages and is suited to different synthetic requirements.

Enzymatic and Chemoenzymatic Methods

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity under mild reaction conditions. Key enzymatic approaches for N-Boc-3-aminopyrrolidine synthesis include the kinetic resolution of racemates and the asymmetric synthesis from prochiral precursors.

One innovative approach combines photochemistry and enzymatic catalysis in a one-pot synthesis.[1] This method involves the photochemical oxyfunctionalization of pyrrolidine to 3-pyrrolidinone, followed by in situ N-protection and a stereoselective biocatalytic transamination or carbonyl reduction to yield the desired chiral N-Boc-3-aminopyrrolidine or N-Boc-3-hydroxypyrrolidine.[1]

Key enzymatic transformations include:

-

Amine-transaminase (ATA)-catalyzed transamination of N-protected-3-pyrrolidinone.[1]

-

Keto reductase (KRED)-catalyzed carbonyl reduction of N-protected-3-pyrrolidinone.[1]

-

ATA-mediated kinetic resolution of racemic N-Boc-3-aminopyrrolidine.[1][2]

-

Lipase-catalyzed acetylation in dynamic kinetic resolution processes.[2]

// Nodes ProchiralKetone [label="N-Boc-3-pyrrolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; RacemicAmine [label="rac-N-Boc-3-aminopyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124"]; ChiralAmine [label="Enantiopure\nN-Boc-3-aminopyrrolidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Byproduct [label="Ketone/Acetylated Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ProchiralKetone -> ChiralAmine [label="ATA / KRED", color="#4285F4"]; RacemicAmine -> ChiralAmine [label="Kinetic Resolution\n(ATA / Lipase)", color="#34A853"]; RacemicAmine -> Byproduct [style=dashed, color="#EA4335"]; }

Caption: Asymmetric hydrogenation approach.

Diastereoselective Synthesis

Diastereoselective methods are employed to synthesize substituted pyrrolidines where the relative stereochemistry of multiple chiral centers is controlled. One such approach is the asymmetric multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent in a one-pot operation, which can construct up to three stereogenic centers.

A[3]nother strategy involves an N-bromosuccinimide-induced aziridine ring expansion cascade, leading to the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters.

#[4]## Data Presentation

The following tables summarize quantitative data for various stereoselective syntheses of N-Boc-3-aminopyrrolidines and related compounds.

| Method | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| Enzymatic Transamination | N-Boc-3-pyrrolidinone | Amine Transaminase (ATA) | up to 90 | >99 ee | [1] |

| Enzymatic Carbonyl Reduction | N-Boc-3-pyrrolidinone | Keto Reductase (KRED) | up to 90 | >99 ee | [1] |

| Enzymatic Kinetic Resolution | rac-N-Boc-3-aminopyrrolidine | ω-transaminase (Ade-TA) | 39 | >99 ee (for remaining starting material) | [2] |

| Dynamic Kinetic Resolution | rac-3-hydroxy-pyrrolidine | Lipase PS-IM / Ru catalyst | 87 | 95 ee (for acetylated product) | [2] |

| Asymmetric Hydrogenation | Enamine Ester | [Rh(COD)Cl]₂ / Chiral Ferrocenyl Ligand | - | 97 ee (after in situ Boc protection) | [5] |

| Diastereoselective Synthesis | Cinnamylaziridine | N-Bromosuccinimide (NBS) | - | Excellent diastereoselectivity | [4] |

| Chiral Pool Synthesis | (R)-pyrrolidine-3-carboxylic acid | Standard protecting group chemistry | - | High (maintains chirality of SM) | [6] |

Experimental Protocols

General Protocol for N-Boc Protection of Pyrrolidine Derivatives

1[6]. A solution of the pyrrolidine derivative (e.g., (R)-pyrrolidine-3-carboxylic acid) is prepared in a mixture of dioxane and 1N sodium hydroxide. 2. Di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane is added at room temperature. 3. The mixture is stirred for approximately 1.5 hours. 4. Following the reaction, the mixture is diluted with ether, and the organic phase is washed with 1N NaOH. 5. The aqueous phase is then acidified with 3N HCl and extracted with ether. 6. The combined ether extracts are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the N-Boc protected product.

Protocol for Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone

T[7]his protocol is a representative example and may require optimization for specific substrates.

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (0.05 mol%) and the chiral ligand (0.105 mol%) to a Schlenk flask.

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.

Reaction Setup:

-

To the catalyst solution, add the N-Boc-β-amino ketone substrate (0.4 mmol) and sodium tert-butoxide (5 mol%).

Hydrogenation:

-

Seal the flask and purge with hydrogen gas three times.

-

Pressurize the flask with hydrogen gas (pressure may vary depending on the substrate) and stir the reaction mixture vigorously at room temperature (25-30 °C).

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Quench the reaction with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography.

One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine

T[1][8]his process involves three sequential steps in the same reaction vessel:

-

Photochemical Oxyfunctionalization: Pyrrolidine is regioselectively oxidized at the 3-position to form 3-pyrrolidinone using a decatungstate photocatalyst under UV irradiation (e.g., 365 nm). 2.[8] In-situ N-Boc Protection: The resulting 3-pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group by adding di-tert-butyl dicarbonate (Boc₂O). 3.[8] Enzymatic Carbonyl Reduction: A stereoselective ketoreductase (KRED) and a cofactor regeneration system (e.g., NAD(P)H) are added to reduce the prochiral ketone to the corresponding chiral N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.

The stereoselective synthesis of N-Boc-3-aminopyrrolidines is a well-developed field with a variety of robust and efficient methods available to researchers. The choice of synthetic route depends on factors such as the desired stereoisomer, the availability of starting materials, scalability, and the specific substitution pattern of the target molecule. Enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis. Chiral pool synthesis provides a reliable route from readily available chiral precursors. Asymmetric hydrogenation is a powerful tool for the atom-economical production of these valuable building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of novel and improved stereoselective synthetic methods for N-Boc-3-aminopyrrolidines will remain an active area of research.

References

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 3. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of tert-butyl (pyrrolidin-3-ylmethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl (pyrrolidin-3-ylmethyl)carbamate, a versatile building block in medicinal chemistry and drug discovery. This document includes key physicochemical data, detailed experimental protocols for its characterization, and insights into its applications.

Core Chemical and Physical Properties

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a carbamate-protected pyrrolidine derivative. The Boc (tert-butoxycarbonyl) protecting group makes it a stable intermediate for various chemical transformations, particularly in the synthesis of more complex molecules. It is available as a racemate and as individual (R) and (S) enantiomers.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (pyrrolidin-3-ylmethyl)carbamate | N/A |

| Synonyms | 3-(Boc-aminomethyl)pyrrolidine, N-Boc-3-(aminomethyl)pyrrolidine | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

Physicochemical Data

The following table summarizes the key physicochemical data for the racemic and enantiomeric forms of tert-butyl (pyrrolidin-3-ylmethyl)carbamate.

| Property | Racemic | (R)-enantiomer | (S)-enantiomer | Source(s) |

| CAS Number | 149366-79-0 | 173340-25-5 | 173340-26-6 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | 200.28 g/mol | 200.28 g/mol | [1][2][3] |

| Predicted Density | 0.997 ± 0.06 g/cm³ | N/A | N/A | [1] |

| Predicted Boiling Point | 303.9 ± 15.0 °C at 760 mmHg | N/A | N/A | [1] |

| Predicted Flash Point | 137.6 °C | N/A | N/A | [1] |

| Predicted pKa | 12.71 ± 0.46 | N/A | N/A | [1] |

| Solubility | Soluble in many organic solvents such as ethanol and dimethylformamide. | N/A | N/A | [1] |

Note: Some physical properties are predicted values from computational models.

Chemical Reactivity and Stability

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a stable compound under standard conditions. The Boc protecting group is stable to a wide range of non-acidic conditions, making it an ideal protecting group in multi-step syntheses. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the primary amine. The pyrrolidine ring contains a secondary amine that can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

Experimental Protocols

Synthesis

A common method for the synthesis of tert-butyl (pyrrolidin-3-ylmethyl)carbamate involves the reaction of 3-(aminomethyl)pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Diagram of Synthetic Pathway

Caption: General synthetic scheme for tert-butyl (pyrrolidin-3-ylmethyl)carbamate.

Detailed Protocol:

-

Dissolve 3-(aminomethyl)pyrrolidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Spectroscopic Characterization

The following are representative spectroscopic data for tert-butyl (pyrrolidin-3-ylmethyl)carbamate.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H).[5]

-

¹³C NMR (126 MHz, CDCl₃): δ 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6.[5]

Infrared (IR) Spectroscopy

-

IR (film): νmax 3428, 2971, 2872, 1780, 1692, 1672, 1478, 1457, 1397, 1366, 1251, 1169, 1109, 1059, 920, 862, 772 cm⁻¹.[5]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): While specific data for the parent compound is not provided in the search results, a related chlorinated derivative shows an m/z calculated for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) of 270.12313, found 270.12348.[5] This indicates that ESI-TOF is a suitable method for mass determination.

Applications in Drug Discovery and Development

Carbamate-containing molecules are prevalent in medicinal chemistry due to their stability and ability to act as bioisosteres of amide bonds.[6] The pyrrolidine scaffold is a common motif in many biologically active compounds. Tert-butyl (pyrrolidin-3-ylmethyl)carbamate serves as a key intermediate in the synthesis of various therapeutic agents.

One area of application is in the development of "self-immolative" spacers for drug delivery systems, such as antibody-drug conjugates (ADCs).[7] In this context, the pyrrolidine-carbamate moiety can link a drug to a larger carrier molecule. Upon a specific trigger (e.g., enzymatic cleavage), the spacer undergoes cyclization, leading to the release of the active drug.

Experimental Workflow for Drug Release from a Self-Immolative Spacer

Caption: Workflow of drug release from a pyrrolidine-carbamate self-immolative spacer.

Safety and Handling

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. It may cause skin and eye irritation.[2]

-

Storage: Keep in a cool, dry, and well-ventilated place. Store in a tightly closed container.

Conclusion

Tert-butyl (pyrrolidin-3-ylmethyl)carbamate is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its well-defined chemical properties and the extensive spectroscopic data available facilitate its use in complex synthetic pathways. The applications of this and similar molecules in advanced drug delivery systems highlight its importance in modern medicinal chemistry.

References

- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 173340-26-6|(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. (3R)-(+)-(tert-Butoxycarbonylamino)pyrrolidine(122536-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

The Pyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its significance.[3][4] The non-planar, flexible conformation of the pyrrolidine ring allows for the precise three-dimensional positioning of substituents, making it a versatile building block for designing molecules that can effectively interact with a wide array of biological targets.[5][6] This unique structural feature contributes to the increased three-dimensional coverage of molecules containing this scaffold, a phenomenon sometimes referred to as "pseudorotation".[5] This guide provides a comprehensive overview of the role of pyrrolidine derivatives in medicinal chemistry, detailing their synthesis, biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and visualizations of key signaling pathways and workflows.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways.[1][2] This versatility has led to their investigation and application in numerous therapeutic areas, including oncology, infectious diseases, central nervous system disorders, and inflammatory conditions.[3][7][8]

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents.[4] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of critical enzymes like protein kinases and interference with cellular processes such as microtubule polymerization.[9]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target/Cell Line | IC50/ED50 | Reference(s) |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 µM | [1] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 | 0.39 - 0.92 µM | [1] |

| Pyrrolidine-carboxamide derivative 7g | A-549, MCF-7, HT-29 | Mean IC50 = 0.90 µM | [10] |

| Pyrrolidine-carboxamide derivatives 7e, 7g, 7k, 7n, 7o | EGFR | IC50 = 87 - 107 nM | [10] |

| Pyrrolidine-carboxamide derivatives 7e, 7g, 7k, 7n, 7o | CDK2 | IC50 = 15 - 31 nM | [10] |

| Polysubstituted Pyrrolidines (3h, 3k) | Various Cancer Cell Lines | IC50 = 2.9 - 16 µM | [4] |

| Pyrrolidine Chalcones (3IP) | MCF-7 | 25-30 µg/mL | [7] |

| Pyrrolidine Chalcones (3FP) | MDA-MB-468 | 25 µg/mL | [7] |

| Thiophen-containing Pyrrolidines (37e) | MCF-7, HeLa | IC50 = 17 µM, 19 µM | [3] |

| Phenyl-containing Pyrrolidines (36a-f) | MCF-7, HeLa | IC50 = 22-29 µM, 26-37 µM | [3] |

| 5-amino-3-cyano-2-oxopyrrolidine derivative 57 | MCF-7 | IC50 = 62.53 µM | [3] |

| Diphenylamine-pyrrolidin-2-one-hydrazones | PPC-1, IGR39 | EC50 = 2.5 - 20.2 µM | [11] |

Antimicrobial Activity

The pyrrolidine scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[2][12] These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[1]

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Organism | MIC | Reference(s) |

| Sulfonylamino pyrrolidine derivative 38 | S. aureus | 3.11 µg/mL | [2] |

| Sulfonylamino pyrrolidine derivative 38 | E. coli | 6.58 µg/mL | [2] |

| Sulfonylamino pyrrolidine derivative 38 | P. aeruginosa | 5.82 µg/mL | [2] |

| Spirooxindole pyrrolidine-linked imidazole hybrid 44 | C. albicans | 4 µg/mL | [2] |

| Pyrrolidine Chalcones (3BP, 3CP, 3DP) | S. aureus | 0.025 µg/mL | [7] |

| Pyrrolidine Chalcones (3AP, 3IP) | E. faecalis | 0.025 µg/mL | [7] |

| Spiro-pyrrolidine/pyrrolizine derivatives 28, 29, 30 | V. cholerae, P. mirabilis, M. luteus, B. subtilis | Zone of inhibition: 13.0 - 15.1 mm at 50 µg/ml | [3] |

Antiviral Activity

Several pyrrolidine derivatives have been identified as potent inhibitors of viral replication.[13] A notable example is Pyrrolidine Dithiocarbamate (PDTC), which has shown significant activity against Human Rhinoviruses (HRV) and poliovirus by interfering with viral protein expression.[3] Some pyrrolidine-containing drugs are also used to treat hepatitis C.[14]

Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound | Virus | IC50 | Reference(s) |

| DHODH Inhibitor 11 | Influenza A (H1N1) | 0.85 ± 0.05 µM | [15] |

| DHODH Inhibitor 11 | SARS-CoV-2 | 3.60 ± 0.67 µM | [15] |

| DHODH Inhibitor 17 | Influenza A (H1N1) | 35.02 ± 3.33 µM | [15] |

| DHODH Inhibitor 17 | SARS-CoV-2 | 26.06 ± 4.32 µM | [15] |

| 9-Aminoacridine-pyrrolidine conjugate 7e | SARS-CoV-2 | >10 (Selectivity Index) | [16] |

| 9-Aminoacridine-pyrrolidine conjugate 7g | SARS-CoV-2 | >10 (Selectivity Index) | [16] |

| 9-Aminoacridine-pyrrolidine conjugate 9c | SARS-CoV-2 | >10 (Selectivity Index) | [16] |

Central Nervous System (CNS) Activity

Pyrrolidine derivatives have shown significant potential in treating CNS disorders, including epilepsy and anxiety.[17][18] For instance, certain N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have demonstrated anxiolytic and muscle-relaxant properties.[18]

Table 4: CNS Activity of Selected Pyrrolidine Derivatives

| Compound Class/Compound | Activity | ED50/Ki | Reference(s) |

| Pyrrolidine-2,5-dione-acetamide 69k | Anticonvulsant (MES test) | 80.38 mg/kg | [3] |

| Pyrrolidine-2,5-dione-acetamide 69k | Anticonvulsant (6 Hz test) | 108.80 mg/kg | [3] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione 66b | Anticonvulsant (MES test) | 78.3 mg/kg | [3] |

| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione 66b | Anticonvulsant (scPTZ test) | 114.15 mg/kg | [3] |

| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (22) | Anticonvulsant (scPTZ test) | 39 mg/kg | [19] |

| N-[{4-methylpiperazin-1-yl}-methyl]-3-(1-phenylethyl)-pyrrolidine-2,5-dione monohydrochloride (22) | Anticonvulsant (6 Hz test) | 36 mg/kg | [19] |

| Pyrrolidine sulfonamide 23t | GlyT1 inhibitor | Ki = 0.001 µM | [3] |

| Pyrrolidine-based benzenesulfonamide 19a | Acetylcholinesterase inhibitor | Ki = 22.34 ± 4.53 nM | [20] |

| Pyrrolidine-based benzenesulfonamide 19b | Acetylcholinesterase inhibitor | Ki = 27.21 ± 3.96 nM | [20] |

| DINIC | α4β2-nAChR binding | Ki = 1.18 µM | |

| (-)-Anabasine | α7-nAChR binding | Ki = 0.39 µM | |

| Cotinine | nAChR binding | Ki = 3.0 µM | |

| Varenicline | α4β2-nAChR binding | Ki = 0.06 nM |

Anti-inflammatory and Other Activities

Pyrrolidine derivatives have also been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes such as cyclooxygenases (COX).[21] Additionally, they have been developed as inhibitors of other enzymes like N-acylethanolamine acid amidase (NAAA) and α-glucosidase.[22][23]

Table 5: Anti-inflammatory and Other Activities of Selected Pyrrolidine Derivatives

| Compound Class/Compound | Activity | IC50 | Reference(s) |

| Pyrrolidine derivative 3g | α-glucosidase inhibitor | 18.04 µg/mL | [22] |

| Pyrrolidine derivative 3g | α-amylase inhibitor | 26.24 µg/mL | [22] |

| Pyrrole carboxylic acid derivative 4k | COX-2 inhibitor | >50% inhibition at 1 µM | [19] |

| Pyrrole carboxylic acid derivative 4h | COX-1 inhibitor | >50% inhibition at 1 µM | [19] |

| Pyrrolizine-based agent 1 | 5-LOX inhibitor | 2.11 mM | [24] |

| Pyrrolizine-based agent 2 | 5-LOX inhibitor | 0.56 mM | [24] |

| Pyrrolidine sulfonamide 23d | DPP-IV inhibitor | 11.32 ± 1.59 µM | [20] |

Synthetic Strategies

The synthesis of pyrrolidine derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine ring.[3]

Ring Construction via 1,3-Dipolar Cycloaddition

A classical and highly effective method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile, typically an alkene.[3][25] This reaction is advantageous due to its high regio- and stereoselectivity, allowing for the creation of complex, densely substituted pyrrolidines in a single step.[26][27]

Functionalization of Proline and its Derivatives

Proline and its derivatives, such as 4-hydroxyproline, are readily available chiral precursors for the synthesis of a wide variety of pyrrolidine-containing drugs.[4][14] This approach takes advantage of the inherent stereochemistry of the starting material to produce enantiomerically pure products.[4]

Key Signaling Pathways and Mechanisms of Action

Pyrrolidine derivatives exert their biological effects by modulating various signaling pathways implicated in disease pathogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5][23] Dysregulation of EGFR signaling is a key driver in the development and progression of many cancers.[23][28] Certain pyrrolidine-carboxamide derivatives have been identified as potent inhibitors of EGFR, blocking the downstream signaling cascade.[10]

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1-S phase transition.[9][29] Its overactivity is implicated in various cancers.[2][22] Pyrrolidine derivatives have been developed as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10]

TLR4 Signaling Pathway

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response.[8][28] Pyrrolidine dithiocarbamate (PDTC) has been shown to inhibit the TLR4 signaling pathway, thereby reducing the expression of pro-inflammatory cytokines.[10][30]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Pyrrolidine Derivatives

A mixture of an appropriate isatin (1.0 equiv), sarcosine or another amino acid (1.2 equiv), and a dipolarophile (e.g., an activated alkene, 1.0 equiv) in a suitable solvent (e.g., methanol or ethanol, 0.2 M) is heated to reflux.[31] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[31] Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the desired spiropyrrolidine derivative.[31]

Succinic acid derivatives are reacted with an appropriate amino acid at 180 °C for 1 hour to yield intermediate compounds.[3] These intermediates are then coupled with various amines or other reagents to produce the final pyrrolidine-2,5-dione derivatives.[3]

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[30]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[30]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1][30]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[1] Measure the absorbance at 570 nm using a microplate reader.[30]

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

-

Reagent Preparation: Dilute the EGFR kinase, substrate, ATP, and test inhibitors in the provided kinase buffer.[20]

-

Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor (or DMSO control), 2 µL of the diluted enzyme, and 2 µL of the substrate/ATP mixture.[20]

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[20]

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[20]

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[20]

-

Luminescence Measurement: Record the luminescence using a plate reader.[20]

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Bacterial Culture: Inoculate a single colony of the test bacterium into an appropriate broth medium and incubate until it reaches the desired growth phase.[32]

-

Compound Dilution: Prepare serial dilutions of the pyrrolidine derivatives in a 96-well microtiter plate.[32]

-

Inoculation: Add a standardized inoculum of the bacteria to each well.[32]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[33]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Drug Discovery and Development Workflow

The discovery and development of new drugs, including those based on the pyrrolidine scaffold, is a complex and lengthy process. It typically begins with the screening of large compound libraries to identify "hits" and progresses through lead optimization to preclinical and clinical development.[1]

References

- 1. Hit to lead - Wikipedia [en.wikipedia.org]

- 2. nuvisan.com [nuvisan.com]